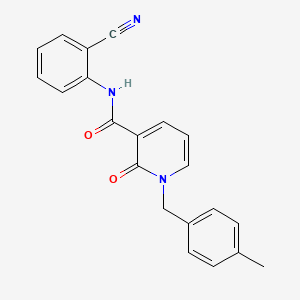

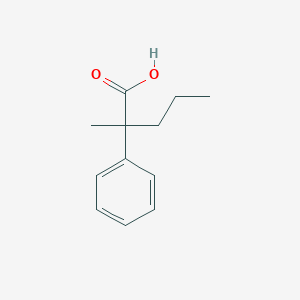

![molecular formula C12H12N2O B2963991 N-[(1R)-2,3-二氢-1H-茚-1-基]-N-丙-2-炔基亚硝酰胺 CAS No. 2470278-90-9](/img/structure/B2963991.png)

N-[(1R)-2,3-二氢-1H-茚-1-基]-N-丙-2-炔基亚硝酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

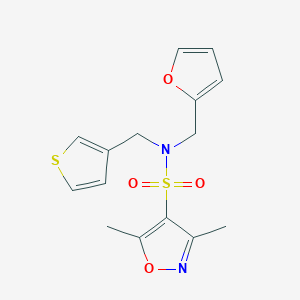

“N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide” is a chemical compound . It is structurally similar to other compounds such as “2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE” and “Vildagliptin Nitroso Impurity 1” which are used in various applications .

Molecular Structure Analysis

The molecular structure of amides is characterized by a carbonyl group (C=O) and a nitrogen atom. The nitrogen can be attached to one, two, or three carbon atoms, forming primary, secondary, and tertiary amides respectively . The structure of “N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide” would be similar, with the specific groups attached to the nitrogen and carbonyl carbon atoms defining its unique properties .Chemical Reactions Analysis

Amides are the least reactive of the common acid derivatives and undergo relatively few nucleophilic acyl substitution reactions . They can be converted into carboxylic acids through hydrolysis, a process that requires more extreme conditions than the hydrolysis of acid chlorides or esters . Amides can also be reduced by LiAlH4 to form amines .Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The specific physical and chemical properties of “N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide” would depend on the specific groups attached to the nitrogen and carbonyl carbon atoms.科学研究应用

酰胺合成技术

N-[(1R)-2,3-二氢-1H-茚-1-基]-N-丙-2-炔基亚硝酰胺是合成有机化学领域内感兴趣的化合物,特别是在酰胺合成中。酰胺合成在化学和生物学中至关重要,用于将氮官能团并入有机分子。一种新方法涉及从醇和胺直接合成酰胺,消除了使用化学计量偶联试剂或苛刻条件,从而提供了一种更可持续的方法。该技术由锰在无受体脱氢偶联过程中催化,为酰胺形成提供了一种高效且环境友好的方法,突出了碱在反应机理中的关键作用(Daw、Kumar、Espinosa‐Jalapa、Ben‐David 和 Milstein,2019)。

酰胺形成中的机理见解

了解酰胺形成的机理对于改进合成方法至关重要。关于通过水性介质中的碳二亚胺形成酰胺的机理的研究提供了重要的见解。例如,碳二亚胺作为偶联剂的效率随 pH 值和所用羧酸的性质而异,影响酰胺产物的产率和特异性。这项研究阐明了有利于酰胺形成的条件以及该过程中潜在的缺陷,例如不希望的 N-酰基脲的形成(Nakajima 和 Ikada,1995)。

酰胺合成中的催化

催化方法彻底改变了酰胺合成,为传统方法提供了更高效、更环保的选择。例如,镍催化已用于断裂酰胺并促进一些重要的转化,例如酯化和转酰胺化。这种方法利用了酰胺在有机合成中的合成效用,展示了使用非贵金属激活酰胺 C-N 键的潜力(Dander 和 Garg,2017)。

作用机制

安全和危害

属性

IUPAC Name |

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-14(13-15)12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12H,7-9H2/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWRDVPRBADQLQ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(C1CCC2=CC=CC=C12)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN([C@@H]1CCC2=CC=CC=C12)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

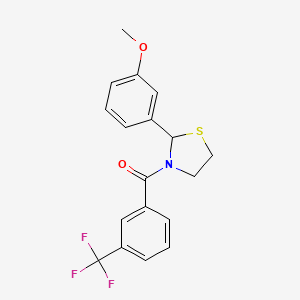

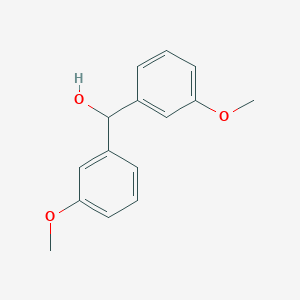

![2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2963915.png)

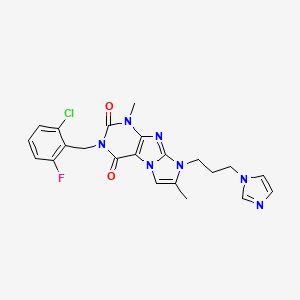

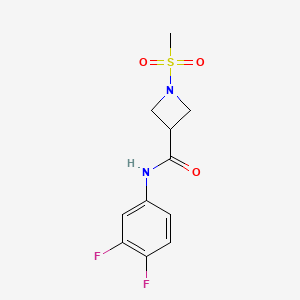

![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)

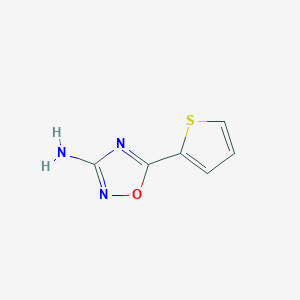

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)

![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)